molecular formula C11H7N3O2 B4324152 4-amino-5-benzoylisoxazole-3-carbonitrile CAS No. 76390-68-6

4-amino-5-benzoylisoxazole-3-carbonitrile

Cat. No.: B4324152
CAS No.: 76390-68-6
M. Wt: 213.19 g/mol
InChI Key: GKHVYZGKFJOVHL-UHFFFAOYSA-N
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Description

4-Amino-5-benzoylisoxazole-3-carbonitrile is a versatile chemical building block in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a key precursor for the synthesis of complex, poly-substituted heterocyclic compounds with potential biological activity. Scientific studies have demonstrated its specific application as a fundamental substrate in Friedlander condensation reactions with carbonyl compounds to produce 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines . These synthesized derivatives have been evaluated in vitro for their biological properties, with some showing notable antiproliferative activity against a panel of eight human tumor cell lines . This makes this compound a valuable compound for researchers in the field of anticancer drug discovery and development. The compound can be synthesized using both conventional heating methods and microwave-assisted synthesis under solvent-free conditions, which can offer improved reaction yields . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-benzoyl-1,2-oxazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-6-8-9(13)11(16-14-8)10(15)7-4-2-1-3-5-7/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHVYZGKFJOVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415423
Record name ST091544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76390-68-6
Record name ST091544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 4 Amino 5 Benzoylisoxazole 3 Carbonitrile

Reactivity Profiles of the Amino Functionality

The presence of an amino group ortho to a carbonyl functionality, as seen in the benzoyl substituent, makes 4-amino-5-benzoylisoxazole-3-carbonitrile a suitable precursor for Friedländer-type condensation reactions. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, leading to the formation of quinoline (B57606) derivatives. In the case of this compound, the amino group and the carbonyl of the benzoyl group can react with active methylene (B1212753) compounds to form fused heterocyclic systems. For instance, reaction with ketones in the presence of an acid or base catalyst would be expected to yield isoxazolo[5,4-b]quinoline (B11913196) derivatives. While specific examples with this exact isoxazole (B147169) are not prevalent in the literature, the general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration.

The synthesis of quinazolines, a related class of fused heterocycles, often utilizes o-aminobenzonitriles or o-aminobenzophenones as starting materials. rjptonline.orglibretexts.org These reactions highlight the potential of the amino and adjacent benzoyl groups in this compound to undergo similar cyclocondensation reactions to form complex heterocyclic structures.

Table 1: Analogous Friedländer-type Condensation Reactions

o-Aminoaryl PrecursorActive Methylene CompoundProductReference
2-AminobenzophenoneCyclobutane-1,3-dioneCyclobutanone-fused quinoline researchgate.net
o-Aminoaryl aldehyde/ketoneKetone with α-methyleneQuinoline derivative sigmaaldrich.com

The nucleophilic amino group of this compound readily undergoes acylation and alkylation. Acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For example, treatment with acetic anhydride (B1165640) would be expected to yield the corresponding 4-acetamido derivative. The reactivity of the amino group towards acylation can be influenced by the electronic environment. In some cases, acidic conditions can be employed for selective O-acylation if hydroxyl groups are present, by protonating the amino group and thus preventing its acylation. nih.gov

Alkylation of the amino group can be performed using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reactants.

While specific studies on the acetylation of this compound are not detailed, research on the acetylation of similar structures like methyl 5-amino-1H- rjptonline.orgijmcmed.orgchemistrysteps.comtriazole-3-carboxylate shows that the presence of an electron-withdrawing group can decrease the susceptibility to acetylation compared to the parent amino-heterocycle. researchgate.net

Table 2: Representative Acylation Reaction of an Analogous Amino-Heterocycle

ReactantAcylating AgentProductReference
Methyl 5-amino-1H- rjptonline.orgijmcmed.orgchemistrysteps.comtriazole-3-carboxylateAcetic anhydrideMethyl 1-acetyl-5-acetylamino-1H- rjptonline.orgijmcmed.orgchemistrysteps.comtriazole-3-carboxylate researchgate.net

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The general structure of a Schiff base is R¹R²C=NR³, where R³ is an aryl or alkyl group. nih.gov

The formation of Schiff bases from various amino-heterocycles, such as 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with different benzaldehydes, has been extensively studied. mdpi.com These reactions are often straightforward and proceed in high yields, suggesting that this compound would readily react with a variety of carbonyl compounds to form the corresponding imines. These Schiff bases are valuable intermediates in organic synthesis and can also exhibit interesting biological activities. ijmcmed.orgnih.gov

Table 3: Synthesis of Schiff Bases from Analogous Amino-Heterocycles

Amino-HeterocycleAldehyde/KetoneReaction ConditionsProductReference
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneSubstituted benzaldehydesAnhydrous ethanol, room temperatureSchiff base derivatives mdpi.com
4-Aminoantipyrine2-Hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehydeNot specifiedAzo-Schiff base ligands nih.gov
5-Chloro-2-aminobenzoic acid4-Nitro benzaldehyde (B42025)Hot absolute ethanol, glacial acetic acidSchiff base ligand ijmcmed.orgnih.gov

Reactivity of the Nitrile Group (–CN)

The nitrile group in this compound is a key functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. chemistrysteps.comopenstax.org

The electrophilic carbon of the nitrile group can be attacked by a range of nucleophiles. A particularly important reaction is the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). This reaction leads to the formation of an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org This provides a powerful method for the synthesis of ketones with a new carbon-carbon bond. For example, the reaction of this compound with a Grignard reagent would be expected to yield a 3-acyl-4-amino-5-benzoylisoxazole derivative after hydrolysis.

Studies on the addition of Grignard reagents to other aminonitriles, such as 4-amino-5-cyano-2-methylpyrimidine, have shown that the reaction conditions can influence the outcome, sometimes leading to dihydropyrimidine (B8664642) products. ijmcmed.org This highlights the potential for complex reactivity depending on the substrate and conditions.

Table 4: Nucleophilic Addition of Grignard Reagents to an Analogous Aminonitrile

ReactantGrignard ReagentProduct after HydrolysisReference
4-Amino-5-cyano-2-methylpyrimidineVarious Grignard reagentsα-Keto-2-methyl-4-aminopyrimidines ijmcmed.orgmdpi.com

The nitrile group can be hydrolyzed under either acidic or basic conditions to first form a carboxamide and then a carboxylic acid. chemistrysteps.comopenstax.org The hydrolysis to the carboxamide (amidation) is often achievable under milder conditions than the complete hydrolysis to the carboxylic acid.

In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. chemistrysteps.com A subsequent tautomerization leads to the amide. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting imine anion is protonated by the solvent to give an imidic acid, which then tautomerizes to the amide. chemistrysteps.com

Therefore, the controlled hydrolysis of this compound would provide a direct route to 4-amino-5-benzoylisoxazole-3-carboxamide, a potentially valuable intermediate for further synthetic transformations.

Cycloaddition Reactions Involving the Nitrile Moiety for Annulation

The nitrile group at the C3 position of the isoxazole ring is a key functional group for annulation reactions, particularly in the construction of fused heterocyclic systems. While direct cycloaddition onto the carbon-nitrogen triple bond is one pathway, a more frequently documented transformation for related β-aminonitriles involves cyclocondensation reactions. These reactions lead to the formation of a new, fused ring system.

A prominent example of such an annulation is the reaction with hydrazine (B178648) and its derivatives to construct fused pyrazole (B372694) rings. The reaction of this compound with hydrazine hydrate (B1144303) is expected to proceed via a cyclocondensation mechanism to yield a pyrazolo[3,4-d]isoxazole derivative. This transformation is analogous to the well-established synthesis of 5-aminopyrazoles from β-ketonitriles or their enamine equivalents. nih.govbeilstein-journals.org In this case, the reaction likely initiates with the nucleophilic attack of hydrazine on the electrophilic nitrile carbon, followed by an intramolecular cyclization involving the amino group, leading to the formation of a stable, fused aromatic pyrazole ring.

This reaction is a powerful method for expanding the heterocyclic scaffold, providing access to compounds with potential applications in medicinal chemistry. The general transformation is outlined below:

Table 1: Annulation via Nitrile Cyclocondensation

Reactant Reagent Product Reaction Type Reference

Research on similar systems, such as the condensation of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines, demonstrates the successful formation of 3-amino-1H-pyrazole-4-carbonitrile derivatives, highlighting the utility of the aminonitrile moiety in pyrazole synthesis. nih.govresearchgate.net

Transformations Involving the Benzoyl Moiety

The benzoyl group at the C5 position introduces a ketone carbonyl and a phenyl ring, both of which are sites for further chemical transformations.

The carbonyl group of the benzoyl moiety exhibits typical ketonic reactivity. It can undergo nucleophilic addition and condensation reactions to form a variety of derivatives. These reactions are standard in organic synthesis and can be used to modify the structure and properties of the parent molecule.

Common derivatizations include:

Formation of Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) or hydrazine derivatives yields the corresponding oximes and hydrazones. These reactions are often used for characterization and can also serve as intermediates for further transformations, such as the Beckmann rearrangement for oximes.

Reduction to Alcohol: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new chiral center into the molecule.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various alkylidene substituents.

Table 2: Representative Derivatizations of the Benzoyl Carbonyl Group

Reagent Product Type Functional Group Transformation
Hydroxylamine (NH₂OH) Oxime C=O → C=N-OH
Hydrazine (N₂H₄) Hydrazone C=O → C=N-NH₂
Sodium Borohydride (NaBH₄) Secondary Alcohol C=O → CH-OH

These derivatizations are fundamental carbonyl chemistry and are expected to proceed readily on the this compound substrate.

The phenyl ring of the benzoyl group is susceptible to electrophilic aromatic substitution (SEAr). The carbonyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions will predominantly occur at the meta-positions of the phenyl ring.

The reaction conditions for these substitutions would need to be carefully controlled, as the isoxazole ring system and its substituents might also be sensitive to strong electrophiles and Lewis acids. Nucleophilic aromatic substitution (SNAr) on the phenyl ring is generally difficult unless it is activated by strong electron-withdrawing groups in the ortho and para positions relative to a leaving group. libretexts.orgyoutube.com In this case, without such activation, SNAr is not a favored pathway.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Major Product Position
Nitration HNO₃ / H₂SO₄ meta-nitro substituted
Bromination Br₂ / FeBr₃ meta-bromo substituted

Electrophilic and Nucleophilic Substitution Patterns on the Isoxazole Ring System

The isoxazole ring is a π-excessive heterocycle, but its aromaticity and reactivity are influenced by the two heteroatoms. chemicalbook.com Generally, isoxazoles are not highly reactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. nanobioletters.com When such reactions do occur, the C4 position is typically the most reactive site for electrophilic attack. reddit.com

In this compound, the C4 position is already substituted with a strongly activating amino group. This amino group would dramatically increase the electron density of the ring, making it more susceptible to electrophilic attack. However, the other positions (C3 and C5) are substituted with electron-withdrawing nitrile and benzoyl groups, respectively. This complex substitution pattern makes predicting the site of further electrophilic substitution non-trivial.

Nucleophilic substitution on the isoxazole ring is also generally challenging unless a good leaving group is present. Research has shown that a nitro group at the C5 position of an isoxazole can be displaced by various nucleophiles in an SNAr-type reaction. rsc.org In the title compound, none of the substituents (amino, benzoyl, nitrile) are good leaving groups under typical nucleophilic substitution conditions. Therefore, direct nucleophilic substitution on the isoxazole ring is unlikely without prior modification.

Rearrangement Reactions and Tautomerism Studies

Isoxazole rings are known to undergo various rearrangement reactions, often promoted by heat, light, or chemical reagents. These reactions can lead to the formation of different isomeric heterocyclic systems.

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can rearrange to form oxazoles or, through a more complex pathway, ketenimines. nih.govacs.org This process typically involves the homolytic cleavage of the weak N-O bond, followed by skeletal reorganization through intermediates like acyl azirines. acs.org

Boulton-Katritzky Rearrangement: This is a base- or acid-catalyzed rearrangement common in certain substituted heterocyclic systems. For isoxazoles, it can lead to the formation of other five-membered rings. For instance, isoxazolo[4,5-b]pyridine (B12869654) derivatives have been observed to rearrange into triazolyl-pyridines under basic conditions. beilstein-journals.org

Isoxazole to Benzisoxazole Rearrangement: In specific cases, particularly with ortho-phenolic isoxazoles, a base-induced rearrangement to a benzisoxazole has been reported. acs.org

Tautomerism: The presence of the 4-amino group adjacent to the 3-carbonitrile suggests the possibility of tautomerism. The molecule can exist in equilibrium between the amino form and an imino tautomer. This is a form of enamine-imine tautomerism, which is common in related α-aminonitriles and β-enaminonitriles. The equilibrium position depends on factors such as the solvent and the electronic nature of the other substituents on the ring. The amino form is generally expected to be the major tautomer due to the aromaticity of the isoxazole ring.

Elucidation of 1,3-Dipolar Cycloaddition Mechanisms (Concerted vs. Stepwise)

While direct studies on 1,3-dipolar cycloaddition reactions originating from the this compound core are not extensively documented, the isoxazole ring itself is a product of a classic 1,3-dipolar cycloaddition. The synthesis of the isoxazole ring generally involves the reaction of a nitrile oxide with an alkyne. The mechanism of this fundamental reaction can proceed through either a concerted or a stepwise pathway.

In a concerted mechanism , the formation of the two new sigma bonds occurs in a single transition state, without the formation of a discrete intermediate. This pathway is often favored by the Woodward-Hoffmann rules and is characterized by a high degree of stereospecificity. The frontier molecular orbitals (FMO) of the nitrile oxide (the 1,3-dipole) and the dipolarophile (the alkyne) determine the regioselectivity of the cycloaddition.

Conversely, a stepwise mechanism involves the formation of a diradical or zwitterionic intermediate. This pathway becomes more probable when the reactants have significant electronic or steric biases that stabilize such an intermediate. The potential for a stepwise mechanism in the formation of substituted isoxazoles introduces the possibility of side reactions and loss of stereochemical integrity.

The investigation into whether the cycloaddition is concerted or stepwise often involves computational studies and kinetic experiments. For isoxazole synthesis, the nature of the substituents on both the nitrile oxide and the alkyne can influence the operative mechanism. Highly polar substituents may favor a stepwise pathway through a zwitterionic intermediate.

Detailed Analysis of Cyclization and Annulation Reaction Pathways

The this compound moiety is a prime substrate for cyclization and annulation reactions, leading to the formation of fused heterocyclic systems such as isoxazolo[5,4-d]pyrimidines. A common strategy involves the reaction of the 4-amino group with a suitable electrophile, followed by intramolecular cyclization.

One key reaction is the condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction is believed to proceed through an initial nucleophilic attack of the 4-amino group on the electrophilic carbon of DMF-DMA, leading to the formation of an N,N-dimethylformamidine intermediate. This intermediate is highly reactive and poised for subsequent intramolecular cyclization. The cyclization step involves the nucleophilic attack of the isoxazole ring nitrogen onto the electrophilic carbon of the formamidine (B1211174) moiety, resulting in the formation of the pyrimidine (B1678525) ring fused to the isoxazole core.

The general pathway can be summarized as:

Amidine Formation: Nucleophilic addition of the 4-amino group to the electrophile.

Intramolecular Cyclization: Nucleophilic attack from a ring atom to the newly formed reactive group.

Aromatization: Elimination of a small molecule (e.g., dimethylamine) to yield the stable, fused aromatic system.

This annulation strategy is a powerful tool for the construction of complex heterocyclic frameworks from the relatively simple this compound precursor.

Role of Specific Catalysts in Directing Reaction Mechanisms

Catalysts play a pivotal role in directing the outcome of reactions involving this compound, influencing both reaction rates and selectivity. While specific catalytic studies on this exact molecule are limited, parallels can be drawn from the synthesis of analogous heterocyclic systems.

Acid and Base Catalysis: In many cyclization and condensation reactions, both acid and base catalysts are employed to enhance reactivity. For instance, in the formation of fused pyrimidines, a catalytic amount of a base can facilitate the initial deprotonation of the amino group, increasing its nucleophilicity. Conversely, acid catalysis can activate electrophiles, such as carbonyl compounds, making them more susceptible to nucleophilic attack.

The choice of catalyst can also influence the reaction pathway. A strong base might favor a different cyclization pathway compared to a milder one by altering the site of deprotonation or the stability of intermediates.

Transition Metal Catalysis: While less common for the direct modification of the this compound core, transition metal catalysts are instrumental in cross-coupling reactions if the molecule were further functionalized, for example, with a halide. Palladium-catalyzed reactions, such as Suzuki or Heck couplings, could be employed to introduce new carbon-carbon bonds at specific positions, assuming appropriate precursors are synthesized. The mechanism of these reactions involves a well-established catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling), and reductive elimination.

The table below summarizes the potential role of different catalysts in reactions involving aminobenzoylisoxazole derivatives.

Catalyst TypePotential Role in Reaction MechanismExample Reaction Type
Brønsted Acid Activation of electrophiles (e.g., carbonyls)Condensation reactions
Brønsted Base Deprotonation of nucleophiles (e.g., amino group)Cyclization reactions
Lewis Acid Coordination to and activation of carbonyl groupsFriedel-Crafts type reactions
Palladium Complexes Catalysis of C-C and C-N bond formationCross-coupling reactions

Investigations into Free Radical or Ionic Intermediates

The majority of the known reactions involving this compound are believed to proceed through ionic intermediates . The presence of polar functional groups and the typical reaction conditions (e.g., condensation with electrophiles) strongly suggest the involvement of charged species.

For example, in the annulation reactions to form fused pyrimidines, the mechanism is best described by the movement of electron pairs, leading to the formation of cationic and anionic intermediates. The initial attack of the amino group on an electrophile generates a zwitterionic intermediate, which then rearranges and cyclizes.

The potential for free radical intermediates is less explored for this specific molecule. Free radical reactions are typically initiated by light, heat, or radical initiators. While the isoxazole ring can undergo ring-opening under certain high-energy conditions, which might involve radical pathways, the more common transformations under standard laboratory conditions are ionic in nature.

To definitively identify the nature of the intermediates, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to detect the presence of free radicals. Similarly, the trapping of ionic intermediates with specific reagents could provide evidence for their existence.

The following table outlines the likely intermediates in key transformations of this compound.

Reaction TypeLikely IntermediateEvidence/Rationale
Annulation/Cyclization Zwitterionic species, Formamidinium ionPlausible based on nucleophilic addition-elimination mechanisms.
Electrophilic Substitution Sigma complex (arenium ion)Analogous to standard electrophilic aromatic substitution.
1,3-Dipolar Cycloaddition (synthesis of the ring) Zwitterionic or Diradical IntermediateDependent on substituent effects and reaction conditions.

Conclusion

Theoretical and Computational Studies on 4 Amino 5 Benzoylisoxazole 3 Carbonitrile

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular properties.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule.

For 4-amino-5-benzoylisoxazole-3-carbonitrile, the distribution of the HOMO and LUMO would likely be spread across the π-conjugated system of the isoxazole (B147169) and benzoyl moieties. The amino group, being an electron-donating group, would be expected to contribute significantly to the HOMO. The benzoyl and cyano groups, being electron-withdrawing, would likely have a strong influence on the LUMO's location and energy.

Table 1: Illustrative Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.4

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential, typically shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, are electron-poor and are prone to nucleophilic attack. mdpi.com Green areas represent neutral or zero potential. nih.gov

In the case of this compound, the MEP map would be expected to show regions of high electron density (red) around the oxygen atom of the benzoyl group, the nitrogen atom of the cyano group, and potentially the oxygen and nitrogen atoms of the isoxazole ring, making these sites targets for electrophiles. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit a positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. wikipedia.org It provides a description of the localized bonding pattern in terms of Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals. The analysis of interactions between filled donor NBOs and empty acceptor NBOs reveals the extent of electron delocalization, which contributes to the stability of the molecule. wisc.edu

Table 2: Illustrative NBO Analysis of this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N) of Amino Groupπ* (C=O) of Benzoyl Group15.2
LP (O) of Isoxazoleπ* (C≡N) of Cyano Group8.5
π (Benzoyl Ring)π* (Isoxazole Ring)20.1

Note: The data in this table is illustrative and represents the type of interactions and stabilization energies that could be identified through NBO analysis.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include chemical hardness (η) and the electrophilicity index (ω).

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. Molecules with a high chemical hardness are less reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

These descriptors provide a quantitative measure of the molecule's reactivity, complementing the qualitative insights from FMO and MEP analyses.

Table 3: Illustrative Quantitative Descriptors of Reactivity for this compound

DescriptorValue (eV)
Chemical Hardness (η)2.2
Electrophilicity Index (ω)2.8

Note: The data in this table is illustrative and is derived from the hypothetical HOMO-LUMO energies presented earlier.

Conformational Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. This compound possesses several rotatable bonds, primarily the bond connecting the benzoyl group to the isoxazole ring and the bond of the amino group. The rotation around these bonds can lead to different conformers with varying energies.

Potential Energy Surface (PES) exploration is a computational technique used to map the energy of a molecule as a function of its geometry. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis helps to identify the most stable (lowest energy) conformation of the molecule, which is the most likely to be observed experimentally. For this compound, the planarity between the isoxazole and benzoyl rings would be a key factor in determining the most stable conformer, as this would maximize π-conjugation.

Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound would be crucial for understanding its solid-state properties. This type of study is fundamental in materials science and drug development as crystal packing influences key characteristics such as solubility, stability, and bioavailability.

Typically, the investigation of crystal structures involves the use of X-ray crystallography. This technique provides precise atomic coordinates, which allows for the detailed characterization of intermolecular forces. In the case of substituted isoxazoles, hydrogen bonds, π-π stacking, and van der Waals forces are expected to play significant roles in the crystal lattice formation. For instance, the amino group in this compound can act as a hydrogen bond donor, while the carbonyl and nitrile groups, along with the nitrogen and oxygen atoms of the isoxazole ring, can serve as hydrogen bond acceptors. The presence of the benzoyl group introduces aromatic rings that can participate in π-π stacking interactions, further stabilizing the crystal structure.

Molecular Dynamics (MD) Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. These simulations provide detailed information on the conformational changes, flexibility, and interactions of a molecule over time, which is essential for understanding its function and properties in a dynamic environment, such as in solution or interacting with a biological target.

For a molecule like this compound, MD simulations could be employed to explore its conformational landscape. The simulation would track the movement of each atom over a period of time, governed by a force field that describes the potential energy of the system. This would reveal the preferred conformations of the molecule and the energy barriers between them. Such studies are particularly valuable in drug design to understand how a ligand might adapt its shape to fit into a binding site.

In the context of medicinal chemistry, MD simulations are often used to investigate the stability of a ligand-protein complex. By simulating the complex in a solvated environment, researchers can observe the dynamics of the interactions and assess the stability of the binding mode predicted by molecular docking. Review articles on isoxazole derivatives highlight the increasing use of MD simulations to support and refine docking studies, providing a more realistic picture of the molecular interactions at play nih.govacs.orgresearchgate.net.

Molecular Docking Studies for Predictive Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein target.

In the absence of a known biological target for this compound, molecular docking studies would be performed against a panel of hypothetical or known targets for isoxazole derivatives. The isoxazole scaffold is present in a variety of compounds with known biological activities, such as anticancer and anti-inflammatory agents semanticscholar.orgnih.govmdpi.com. Docking studies would involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity.

The results of these simulations would provide predictions of the most likely binding poses and a quantitative estimate of the binding energy (e.g., in kcal/mol). This information is valuable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency. Reviews on the application of in silico methods to isoxazole derivatives demonstrate that molecular docking is a standard tool for virtual screening and lead optimization researchgate.netnih.govconnectjournals.com.

Once a docked pose is obtained, a detailed analysis of the non-covalent interactions between the ligand and the protein is performed. For this compound, key interactions would likely involve:

Hydrogen Bonds: The amino group can act as a hydrogen bond donor, while the carbonyl, nitrile, and isoxazole heteroatoms can act as acceptors, forming interactions with polar amino acid residues in the binding pocket.

Hydrophobic Interactions: The benzoyl group and the isoxazole ring can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic ring of the benzoyl group can form stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The identification of these key interactions provides insights into the structural basis of binding and can inform the design of analogues with enhanced affinity and selectivity. Numerous studies on isoxazole-based compounds have utilized this approach to rationalize their biological activity and to propose modifications for improved therapeutic profiles nih.govnih.gov.

Structure Activity Relationships Sar and Mechanistic Insights for 4 Amino 5 Benzoylisoxazole 3 Carbonitrile and Its Analogues

Influence of Substituent Variations on Chemical Reactivity and Stability

The chemical reactivity and stability of the 4-amino-5-benzoylisoxazole-3-carbonitrile scaffold are intricately linked to the nature and position of its substituents. The isoxazole (B147169) ring itself, being an electron-rich azole, is susceptible to various chemical transformations. The weak N-O bond within the isoxazole ring is a key feature that can lead to ring-cleavage reactions under certain conditions, such as UV irradiation or treatment with a Lewis acid. mdpi.com The substituents on the isoxazole core play a vital role in modulating its electronic properties and, consequently, its reactivity and stability.

The amino group at the 4-position is a critical determinant of the molecule's chemical character. The nucleophilicity of this amino group can be modulated by the electronic nature of the substituent at the 5-position. Furthermore, the amino group can participate in various reactions, including the formation of fused heterocyclic systems. For instance, studies on related 5-aminoisoxazoles have shown their utility in the synthesis of more complex heterocyclic structures through reactions involving the amino group. researchgate.net

The stability of isoxazole derivatives can also be influenced by the substitution pattern. For example, studies on imidazolium (B1220033) cations have demonstrated that the position and nature of substituents can drastically affect their alkaline stability. organic-chemistry.org While a direct parallel cannot be drawn, it highlights the general principle that substituent placement is a key factor in the chemical stability of heterocyclic compounds.

A variety of synthetic methods are available for the preparation of substituted isoxazoles, allowing for systematic variations of substituents to study their effects on reactivity. Common methods include 1,3-dipolar cycloadditions of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. nih.govnih.gov These synthetic strategies provide access to a library of analogues for detailed reactivity and stability studies.

Correlation of Molecular Descriptors with Observed Chemical Transformations

Molecular descriptors are numerical values that characterize specific properties of a molecule and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound and its analogues, correlating molecular descriptors with their chemical transformations can provide valuable insights into their reactivity and guide the synthesis of new derivatives with desired properties.

Key molecular descriptors for this class of compounds would include electronic, steric, and lipophilic parameters.

Electronic Descriptors:

Hammett constants (σ): These constants for substituents on the benzoyl ring can be correlated with reaction rates or equilibrium constants to understand the electronic influence on the reactivity of the isoxazole system. For example, in a study on 4-aminoquinolines, a correlation was found between the Hammett constant of the substituent at the 7-position and the pKa of the quinoline (B57606) nitrogen, which in turn influenced biological activity. mdpi.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Computational studies on isoxazole derivatives have utilized density functional theory (DFT) to calculate these parameters and correlate them with potential pharmaceutical activity.

Calculated pKa values: The basicity of the 4-amino group and the isoxazole ring nitrogen can be predicted using computational methods and correlated with their nucleophilicity in various reactions.

Steric and Lipophilic Descriptors:

Steric parameters (e.g., Taft steric parameters, molar refractivity): These can be used to quantify the steric hindrance imposed by different substituents on the benzoyl ring, which can affect reaction rates and accessibility of reactive sites.

Lipophilicity (logP): The partition coefficient is a critical parameter, especially in the context of biological interactions. In a study of 1,2,5-oxadiazoles, logP values were calculated and considered in conjunction with biological activity data. biointerfaceresearch.com

The following table illustrates hypothetical molecular descriptors for a series of 4-amino-5-aroylisoxazole-3-carbonitrile analogues, which could be used to establish correlations with observed chemical transformations.

Substituent (R) on Benzoyl GroupHammett Constant (σp)Calculated logPHOMO Energy (eV)LUMO Energy (eV)
H0.002.50-6.2-1.5
4-OCH3-0.272.60-6.0-1.4
4-Cl0.233.20-6.4-1.7
4-NO20.782.40-6.8-2.1

Note: The data in this table is illustrative and not based on experimental results for the specific compounds.

By systematically synthesizing analogues and measuring their reaction rates or product distributions in specific chemical transformations, and then performing regression analysis against calculated molecular descriptors, a predictive QSPR model could be developed for this class of compounds.

Mechanistic Implications of Structural Modifications on Molecular Interactions with Macromolecules

The interaction of small molecules like this compound with macromolecules, such as proteins and nucleic acids, is the foundation of their potential biological activity. Structural modifications to the isoxazole scaffold can have profound mechanistic implications for these interactions.

The various functional groups on the this compound core—the amino group, the cyano group, the benzoyl carbonyl, and the isoxazole ring itself—can all participate in non-covalent interactions with a macromolecular target. These interactions include:

Hydrogen bonding: The amino group can act as a hydrogen bond donor, while the cyano nitrogen, the carbonyl oxygen, and the isoxazole nitrogen and oxygen atoms can act as hydrogen bond acceptors.

π-π stacking: The benzoyl phenyl ring and the isoxazole ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Hydrophobic interactions: The phenyl ring of the benzoyl group can form hydrophobic interactions with nonpolar residues in a binding pocket.

Electrostatic interactions: The dipole moment of the molecule, influenced by its substituents, will dictate its electrostatic interactions with the target.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of small molecules to macromolecules. For instance, molecular docking studies on benzothiazole-thiazole hybrids have been used to understand their binding patterns within the ATP binding site of the p56lck enzyme. Similar studies could be applied to this compound analogues to elucidate their potential interactions with various protein targets.

The following table summarizes the potential interactions of different moieties of the core structure with a hypothetical protein binding site.

Molecular MoietyPotential Interaction TypePotential Interacting Amino Acid Residues
4-Amino groupHydrogen bond donorAsp, Glu, Ser, Thr (side chain carbonyl/hydroxyl)
3-Cyano groupHydrogen bond acceptorArg, Lys, Gln, Asn (side chain amine/amide)
5-Benzoyl carbonylHydrogen bond acceptorArg, Lys, Gln, Asn (side chain amine/amide)
Benzoyl phenyl ringπ-π stacking, hydrophobicPhe, Tyr, Trp, Leu, Val, Ile
Isoxazole ringπ-π stacking, hydrogen bond acceptorPhe, Tyr, Trp, Arg, Lys

Modifying the substituents on the benzoyl ring would alter the electronic and steric properties of the molecule, thereby influencing the strength and geometry of these interactions. For example, adding a bulky substituent could introduce steric clashes, preventing optimal binding. Conversely, introducing a group capable of forming an additional hydrogen bond could enhance binding affinity.

Stereochemical Considerations in the Generation of Diverse Analogues

Stereochemistry plays a crucial role in the interaction of small molecules with chiral macromolecules like proteins. While the parent molecule, this compound, is achiral, the introduction of chiral centers during the synthesis of its analogues can lead to stereoisomers with potentially different chemical and biological properties.

The generation of stereochemically diverse analogues can be achieved through several synthetic strategies. One common approach is the use of chiral starting materials or chiral catalysts in the synthesis of the isoxazole ring or in the modification of its substituents. For example, stereocontrolled synthesis of isoxazoles can be achieved through various methods, including asymmetric 1,3-dipolar cycloaddition reactions. nih.gov

If a substituent introduced on the benzoyl ring or on the amino group contains a chiral center, the resulting molecule will exist as a pair of enantiomers or diastereomers. It is well-established in medicinal chemistry that different stereoisomers of a drug can exhibit vastly different pharmacological activities and metabolic fates.

For instance, if the benzoyl group were to be replaced by a chiral acyl group, or if the amino group were to be alkylated with a chiral substituent, the resulting diastereomers would need to be separated and their properties studied independently. The development of stereoselective synthetic methods is therefore essential for exploring the full chemical and biological potential of analogues of this compound.

The synthesis of highly functionalized isoxazoles with controlled stereochemistry has been reported. For example, the diastereoselective addition of an allylic zinc reagent embedded in an isoxazole ring to aldehydes allows for the preparation of aldol-type products with a stereocontrolled quaternary center. nih.gov While not directly applicable to the target compound, this illustrates the feasibility of achieving stereocontrol in the synthesis of complex isoxazole derivatives.

Applications of 4 Amino 5 Benzoylisoxazole 3 Carbonitrile As a Versatile Synthetic Building Block

Precursor in the Construction of Fused Polyheterocyclic Systems (e.g., Isoxazolo[4,5-b]pyridines, Isoxazolo[4,5-d]pyrimidines)

A primary application of 4-amino-5-benzoylisoxazole-3-carbonitrile and its close derivatives lies in the synthesis of fused polyheterocyclic systems. The vicinal amino and benzoyl groups provide an ideal setup for annulation reactions, where a new ring is built onto the existing isoxazole (B147169) core.

Isoxazolo[4,5-b]pyridines: The synthesis of the isoxazolo[4,5-b]pyridine (B12869654) scaffold is a well-documented application. This is typically achieved through condensation reactions with compounds containing an active methylene (B1212753) group. For instance, the Friedländer condensation, which involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, is a common strategy. nih.gov Derivatives of 4-amino-5-benzoylisoxazole react with various ketones or 1,3-dicarbonyl compounds to form the fused pyridine (B92270) ring. researchgate.netthermofisher.com These reactions can be performed using conventional heating, often in the presence of a catalyst like zinc chloride (ZnCl₂), or under microwave irradiation to improve yields and reduce reaction times. nih.govfishersci.com The resulting 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines are of interest for their potential biological activities. nih.gov

Isoxazolo[4,5-d]pyrimidines: Similarly, the isoxazolo[4,5-d]pyrimidine system, a structural analog of purine, can be synthesized from isoxazole precursors. nih.gov While direct use of the carbonitrile has been explored, related derivatives like the corresponding hydrazide of 4-amino-5-benzoylisoxazole-3-carboxylic acid have been successfully used. nih.gov These precursors undergo cyclization with various reagents to construct the pyrimidine (B1678525) ring, leading to derivatives with potential pharmacological applications, such as modulating immune responses. nih.govmdpi.com

The table below summarizes typical reactions for the synthesis of these fused systems.

Starting Material DerivativeReagent(s)Fused System FormedReaction Conditions
4-amino-5-benzoylisoxazole-3-carboxamideCarbonyl compounds with active methylene groupIsoxazolo[4,5-b]pyridineConventional heating or microwave; ZnCl₂ or In(OTf)₃ catalyst nih.govfishersci.com
4-amino-5-benzoylisoxazolesKetones, 1,3-dicarbonyl compoundsIsoxazolo[4,5-b]pyridineNot specified researchgate.netthermofisher.com
Hydrazide of 4-amino-5-benzoylisoxazolo-3-carboxylic acidEthyloxalyl chloride, followed by cyclization with acetonitrileIsoxazolo[4,5-d]pyrimidineStepwise synthesis nih.gov

Role in the Synthesis of Complex Natural Product Analogues

Natural products provide the inspiration for many therapeutic agents, but their complex structures often pose challenges for synthesis and modification. Synthetic building blocks that allow for the creation of natural product analogues—molecules that mimic the structural and functional properties of natural products—are therefore highly valuable.

While direct, multi-step syntheses of complex natural products starting from this compound are not extensively reported, its utility lies in its capacity to generate core heterocyclic scaffolds that are analogous to those found in nature. For example, the isoxazole ring itself is a component of some natural products and pharmaceuticals. More importantly, the fused systems derived from it, such as isoxazolo[4,5-d]pyrimidines, are analogues of naturally occurring purines, the core components of DNA and RNA. nih.gov

Furthermore, related isoxazole derivatives, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, have been used as unnatural amino acids to create peptidomimetics. mdpi.com These are analogues of natural peptides with improved stability against enzymatic degradation. mdpi.com This demonstrates the potential of the amino-isoxazole scaffold, a core feature of the title compound, in generating molecules that mimic natural structures. The strategies used in Diversity-Oriented Synthesis (DOS) with similar building blocks, like amino acetophenones, to create libraries of flavone (B191248) and coumarin (B35378) analogues further underscore this potential. mdpi.comnih.gov

Development of Molecular Probes and Tools for Mechanistic Biological Studies

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, allow researchers to track the localization and interaction of biomolecules within living cells.

The heterocyclic systems derived from this compound are promising candidates for the development of such probes. Fused heterocyclic systems, especially those containing pyrimidine rings, can exhibit favorable photophysical properties like fluorescence. mdpi.com Research on related isoxazole-containing scaffolds has demonstrated their successful application as fluorescent probes. For example, isoxazole-1,4-dihydropyridines have been tethered to fluorescent dyes to create probes that bind to the multidrug-resistance transporter (MDR-1), a protein implicated in cancer drug resistance. nih.gov This allows for the study of the transporter's function and the screening of potential inhibitors. nih.gov

Although the title compound itself is not the final probe, its role as a precursor to these fluorescent heterocyclic systems is critical. The ability to readily synthesize a variety of substituted isoxazolopyridines and isoxazolopyrimidines allows for the fine-tuning of their spectroscopic and biological targeting properties, making them adaptable for different mechanistic studies.

Utility in Diversity-Oriented Synthesis (DOS) for Compound Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate large collections of structurally diverse small molecules in a small number of synthetic steps. nih.govnih.gov These compound libraries are then screened to identify new drug leads or probes for biological targets. The success of DOS relies on the use of versatile building blocks that can be elaborated into a wide range of different molecular scaffolds.

Aminoazoles, the class of compounds to which this compound belongs, are excellent substrates for DOS. frontiersin.orgnih.gov The title compound is particularly well-suited for this purpose due to its multiple, orthogonally reactive functional groups:

The amino group can participate in condensation and cyclization reactions.

The nitrile group can be hydrolyzed, reduced, or used in cycloadditions.

The benzoyl group provides a ketone functionality for further reactions and a phenyl ring for substitution.

This trifecta of reactive sites allows for "reagent-based divergence," where treating the same starting material with different reagents leads to a variety of distinct heterocyclic cores. For example, reacting it with dicarbonyl compounds yields pyridines, while reacting its derivatives with other reagents can yield pyrimidines. This approach enables the rapid creation of a library of compounds with high skeletal diversity, all originating from a single, common precursor. nih.govbiorxiv.org Such libraries are invaluable for exploring new areas of chemical space in the search for novel bioactive molecules. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for the Core Structure

The future synthesis of the 4-amino-5-benzoylisoxazole-3-carbonitrile core will likely pivot towards green and sustainable chemistry principles to address the shortcomings of traditional methods, such as harsh reaction conditions and the use of toxic solvents. nih.gov Emerging strategies like multicomponent reactions (MCRs), which allow the formation of complex molecules like 5-amino-isoxazole-4-carbonitriles in a single step, offer high atom economy and efficiency. researchgate.net

The application of alternative energy sources is a key area of development. Ultrasound-assisted synthesis, for instance, can accelerate reaction rates and improve yields by enhancing mass transfer through acoustic cavitation. nih.gov Similarly, microwave-assisted synthesis provides rapid and uniform heating, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating. beilstein-journals.org The use of environmentally benign solvents, such as water or deep eutectic solvents, is another critical direction that aligns with the goals of sustainable chemical manufacturing. researchgate.net These methodologies promise more efficient, cost-effective, and environmentally friendly routes to the target isoxazole (B147169) scaffold.

Synthetic Method Principle Potential Advantages for Scaffold Synthesis Relevant Findings
Multicomponent Reactions (MCRs) Combines three or more reactants in a single pot to form a final product containing portions of all reactants.High atom and step economy, reduced waste, rapid access to molecular diversity.Efficient for synthesizing related 5-amino-pyrazole-4-carbonitrile and 5-amino-isoxazole-4-carbonitrile derivatives. researchgate.netnih.gov
Ultrasound-Assisted Synthesis Uses high-frequency sound waves (20 kHz–100 MHz) to induce acoustic cavitation, enhancing chemical reactivity.Shorter reaction times, increased yields, milder reaction conditions, enhanced mass transfer.Successfully applied in heterocyclizations to form quinazoline (B50416) derivatives, demonstrating its utility. nih.gov
Microwave-Assisted Synthesis Employs microwave radiation to heat reactions directly and efficiently.Rapid heating, reduced side reactions, improved yields, enhanced reaction rates.Proven effective for the synthesis of various heterocyclic systems, including triazolopyrimidines. nih.govbeilstein-journals.org
Green Catalyst Systems Utilizes biodegradable, reusable, or non-toxic catalysts (e.g., organocatalysts, nanocatalysts).Reduced environmental impact, potential for catalyst recycling, high selectivity.Novel catalysts like glutamic acid and magnetic nanoparticles have been developed for related heterocycle synthesis. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the design of novel compounds based on the This compound scaffold. These computational tools can analyze vast chemical datasets to build predictive models for biological activity, toxicity, and physicochemical properties.

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design new molecules de novo with desired properties by learning from existing chemical space. For instance, these models could be trained to generate derivatives of the core scaffold that are optimized for binding to a specific biological target. Reinforcement learning can further refine this process, guiding the generation of molecules toward a specific endpoint, such as maximizing predicted efficacy while minimizing toxicity. Furthermore, AI can predict the outcomes of chemical reactions, thereby optimizing synthetic routes and accelerating the discovery-to-production pipeline.

AI/ML Application Description Potential Impact on Research
Predictive Modeling Training algorithms on known data to predict properties of new compounds (e.g., bioactivity, ADMET).Enables rapid virtual screening of large libraries of derivatives, prioritizing candidates for synthesis.
Generative Models (e.g., GANs, VAEs) AI models that create novel molecular structures with optimized properties based on learned data patterns.Accelerates the discovery of new chemical entities with potentially superior performance.
Reaction Prediction & Synthesis Planning Algorithms that predict the most efficient synthetic pathways to a target molecule.Reduces time and resources spent on laboratory synthesis by identifying high-yield, reliable reaction routes.
Active Learning An iterative process where the ML model selects the most informative new data points to learn from.Maximizes learning efficiency, leading to robust predictive models with fewer experimental data points.

Exploration of Advanced Catalytic Systems for Selective Transformations

The precise synthesis and functionalization of the This compound scaffold depend heavily on the catalysts employed. Future research will focus on advanced catalytic systems that offer high selectivity and efficiency. Transition-metal catalysis, using metals like palladium, copper, and gold, will remain crucial for key bond-forming reactions such as cross-couplings and cyclizations.

A significant emerging trend is the development of nanocatalysis. For example, magnetically separable nanoparticles, such as tannic acid-functionalized silica-coated Fe₃O₄, have been used to synthesize related 5-aminopyrazole-4-carbonitriles, offering high efficiency and easy catalyst recovery. nih.gov Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative, reducing concerns about toxic metal contamination in final products. Biodegradable catalysts, like amino acids, are also gaining traction for their environmental compatibility. researchgate.net The application of these diverse catalytic systems will be essential for selectively modifying the core structure and building libraries of novel derivatives.

Catalyst Type Examples Potential Application for Scaffold Modification Key Advantages
Transition Metals Palladium (Pd), Copper (Cu), Gold (Au)Cross-coupling reactions (e.g., Suzuki, Heck) to functionalize the benzoyl ring; Cyclization reactions.High efficiency, broad substrate scope, well-established reactivity.
Nanocatalysts Fe₃O₄@SiO₂@Tannic acid, ZnS nanoparticlesMulticomponent reactions for core synthesis; Functional group transformations.High surface area, reusability, unique reactivity, often environmentally benign. nih.govresearchgate.net
Organocatalysts Proline, Thiourea derivatives, Glutamic acidAsymmetric synthesis, metal-free transformations, multicomponent reactions.Metal-free, low toxicity, often stereoselective. researchgate.net
Heterogeneous Catalysts Amberlite IRA 400-Cl resinFacilitating cyclization and condensation reactions for scaffold assembly.Ease of separation from the reaction mixture, reusability, process simplification. nih.gov

Expanding the Scope of Chemical Transformations for Functionalization

The trisubstituted nature of This compound provides a rich platform for chemical diversification. Future work will aim to expand the library of known chemical transformations to selectively modify each functional handle, enabling detailed structure-activity relationship (SAR) studies.

The amino group at the C4 position can be a key site for derivatization through acylation, alkylation, or formation of Schiff bases, which can then be used in cyclization reactions to build fused heterocyclic systems. The benzoyl group at C5 offers a phenyl ring that can be subjected to electrophilic or nucleophilic aromatic substitution to introduce a wide range of substituents. The nitrile group at C3 is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions to form other heterocycles like tetrazoles. Finally, the isoxazole ring itself could potentially undergo ring-opening or C-H functionalization reactions under specific catalytic conditions.

Functional Site Potential Transformation Resulting Moiety/Structure Purpose
C4-Amino Group Acylation, Sulfonylation, Schiff base formation followed by cyclization.Amides, Sulfonamides, Fused pyrimidines or other heterocycles.Modulate polarity, hydrogen bonding capacity, and introduce new ring systems.
C5-Benzoyl Group Electrophilic Aromatic Substitution (e.g., nitration, halogenation) on the phenyl ring.Substituted phenyl derivatives (e.g., nitro, chloro, bromo).Tune electronic properties, steric bulk, and lipophilicity.
C3-Nitrile Group Hydrolysis, Reduction, [3+2] Cycloaddition with azides.Carboxylic acid, Amide, Aminomethyl, Tetrazole.Introduce acidic/basic centers, create new linkers, or add bioisosteric groups.
Isoxazole Ring C-H Functionalization, Ring-opening reactions.Directly substituted isoxazoles, β-ketonitriles.Introduce substituents directly on the core heterocycle, access different scaffolds.

Computational Design of Next-Generation Molecular Scaffolds with Tuned Reactivity

Computational chemistry provides powerful tools for designing next-generation molecules based on the This compound framework. Density Functional Theory (DFT) is a key method used to investigate the electronic structure, reactivity, and spectral properties of molecules. nih.gov By calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the molecule's reactivity and electronic behavior. mdpi.com

These computational studies can guide the rational design of new scaffolds with tuned reactivity. For example, DFT calculations can help predict how different substituents on the benzoyl ring will affect the electron density of the isoxazole core, thereby influencing its biological interactions. Molecular docking simulations can then be used to virtually screen these designed compounds against protein targets, predicting their binding modes and affinities. This synergy between computational prediction and experimental synthesis allows for a more focused, hypothesis-driven approach to drug discovery, saving time and resources by prioritizing the most promising candidates for laboratory investigation.

Computational Method Objective Information Gained
Density Functional Theory (DFT) To understand electronic structure and reactivity.HOMO-LUMO energy gap, molecular electrostatic potential, charge distribution, optimized geometry. nih.govmdpi.com
Molecular Docking To predict the binding interaction between a ligand and a protein target.Binding affinity (scoring), binding pose, key intermolecular interactions (e.g., hydrogen bonds).
Quantitative Structure-Activity Relationship (QSAR) To correlate chemical structure with biological activity.Predictive models to estimate the activity of unsynthesized compounds.
Molecular Dynamics (MD) Simulations To study the dynamic behavior of a ligand-protein complex over time.Stability of binding, conformational changes, role of solvent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.